5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole
Description
5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-fluorophenyl group at position 5 and an m-tolyl (3-methylphenyl) group at position 2. This compound is of interest in medicinal chemistry and materials science due to the versatility of triazole derivatives in targeting enzymes, receptors, and corrosion inhibition .
Properties
Molecular Formula |
C15H12FN3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H12FN3/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,1H3,(H,17,18,19) |
InChI Key |
UKTMGVZTJVWVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Biological Activity
5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Chemical Formula : CHFNS
- Molecular Weight : 326.39 g/mol
- SMILES Notation : S=C(N)NC1=CC(C2=CC(C)=CC=C2)=NN1C3=CC=C(F)C=C3
Synthesis
The synthesis of 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole typically involves multi-step organic reactions that include the formation of the triazole ring through cyclization reactions. The specific methods may vary based on the desired purity and yield.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives, including 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In vitro studies have demonstrated that 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole exhibits anti-inflammatory effects by inhibiting cytokine production in peripheral blood mononuclear cells (PBMCs). The following table summarizes its effects on key cytokines:
| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 100 | 40 | 60 |
| IL-6 | 80 | 30 | 62.5 |
| IFN-γ | 50 | 25 | 50 |
These findings suggest that the compound significantly reduces inflammatory markers in stimulated PBMC cultures.
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their antimicrobial efficacy. Among these, 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole was noted for its ability to inhibit metallo-β-lactamase (MBL) enzymes, which are critical for bacterial resistance against β-lactam antibiotics. The compound exhibited over 50% inhibition at a concentration of 100 µM against certain MBL types .
Study on Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar triazole derivatives. The study demonstrated that compounds with structural similarities to 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole could effectively inhibit TNF-α release in a dose-dependent manner . This indicates potential therapeutic applications for inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various pathogens. For example, a study synthesized several triazole derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substitutions exhibited enhanced efficacy, suggesting that 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole could be a candidate for further development in antimicrobial therapies .
Anticancer Properties
Triazoles have also been investigated for their anticancer potential. A review highlighted the cytotoxic effects of various triazole derivatives on cancer cell lines. Compounds were found to induce apoptosis in cancer cells through different mechanisms, including the inhibition of specific kinases involved in cell proliferation. The structure of 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole may contribute to its ability to interact with these biological targets .
Anticonvulsant Effects
The anticonvulsant properties of triazole derivatives have been documented in several studies. For instance, a series of new triazole compounds were evaluated for their efficacy in seizure models. Some exhibited protective effects against induced seizures, indicating that 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole could potentially serve as a lead compound for developing new antiepileptic drugs .
Agricultural Applications
Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The mechanism involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. Research has shown that triazole derivatives can be effective against various fungal pathogens affecting crops. The application of 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole in agricultural formulations could enhance crop protection strategies .
Material Science
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for developing advanced materials with unique properties. Triazoles can enhance thermal stability and mechanical strength when integrated into polymeric systems. Studies have indicated that polymers containing triazole units exhibit improved resistance to degradation under environmental stressors .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key structural analogs of 5-(3-fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole, highlighting substituent effects on physical properties:
Key Observations :
- Substituent Effects: Fluorine vs. Adamantane vs. Aromatic Groups: Adamantane-containing triazoles (e.g., ) exhibit higher melting points (106–113°C) due to adamantane’s rigid structure, whereas aromatic-substituted triazoles (e.g., m-tolyl) may prioritize lipophilicity for membrane penetration.
Molecular Interactions and Computational Insights
- In Silico Studies :
- S-Alkylated 5-(3-fluorophenyl)-4-methyl-1,2,4-triazoles showed favorable molecular docking with bacterial enzymes, attributed to fluorine’s electronegativity enhancing hydrogen bonding .
- Adamantane-linked triazoles exhibited high bioavailability in computational models due to their balanced logP values (~4.5) .
Preparation Methods
Diacylhydrazine Synthesis
The foundational step involves preparing N'-(3-fluorobenzoyl)-N-(m-toluoyl)hydrazine. Hydrazine hydrate reacts sequentially with 3-fluorobenzoyl chloride and m-toluoyl chloride in anhydrous tetrahydrofuran (THF) at 0°C. Stoichiometric control ensures monoacylation before introducing the second acyl group. The intermediate diacylhydrazine is isolated via filtration and washed with cold ethanol to remove unreacted reagents.
Cyclization to 1,2,4-Triazole
Cyclodehydration of the diacylhydrazine is achieved using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Optimal conditions involve refluxing in POCl₃ at 100°C for 4 hours, yielding 60–75% of the triazole product. The reaction mechanism proceeds through intramolecular nucleophilic attack, forming the triazole ring with concomitant elimination of water.
Critical Parameters
-
Temperature : Elevated temperatures (>80°C) prevent intermediate stagnation.
-
Solvent : Anhydrous conditions minimize hydrolysis of POCl₃.
-
Work-up : Neutralization with sodium bicarbonate followed by ethyl acetate extraction isolates the crude product.
Pellizzari Reaction: Hydrazide-Nitrile Cycloaddition
Substrate Preparation
3-Fluorophenyl hydrazide is synthesized by reacting 3-fluorobenzoic acid with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate. m-Tolunitrile is prepared via Rosenmund-von Braun reaction using m-tolyl bromide and copper(I) cyanide.
Cycloaddition Conditions
Heating equimolar 3-fluorophenyl hydrazide and m-tolunitrile in dimethylformamide (DMF) at 120°C for 12 hours induces [2+3] cycloaddition. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography (ethyl acetate/hexane, 1:4).
Yield Optimization
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 120 | 12 | 45 |
| 2 | CuI (5 mol%) | 120 | 8 | 62 |
| 3 | ZnCl₂ | 100 | 10 | 38 |
Copper(I) iodide enhances reaction efficiency by facilitating nitrile activation, though residual metal contamination necessitates chelating agents during purification.
Oxidative Coupling of Methylarenes
Reaction Design
Adapting methodologies from benzylation protocols, m-xylene and 1-fluoro-3-methylbenzene are reacted with 1H-1,2,4-triazole in the presence of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI). The oxidative coupling introduces m-tolyl and 3-fluorophenyl groups at the triazole’s 3- and 5-positions, respectively.
Mechanistic Insights
The radical-initiated process involves TBHP-generated tert-butoxy radicals abstracting hydrogen from methylarenes, forming benzyl radicals that couple with the triazole. Regioselectivity arises from the triazole’s electron-deficient C3 and C5 positions, favoring nucleophilic radical attack.
Limitations
-
Byproducts : Homocoupling of methylarenes (e.g., bibenzyls) reduces yield.
-
Scope : Electron-deficient methylarenes (e.g., nitro-substituted) exhibit poor reactivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.2 Hz, 2H, Ar-H), 7.62–7.12 (m, 7H, Ar-H), 2.32 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 161.4 (C=N), 156.0 (C-F), 135.9–126.5 (Ar-C), 21.1 (CH₃).
The absence of N–H signals at δ >8.5 ppm confirms triazole tautomerization to the 1H-form.
Mass Spectrometry
LCMS (ESI+) exhibits a molecular ion peak at m/z 297.1 [M+H]⁺, consistent with the molecular formula C₁₅H₁₂FN₃.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diacylhydrazine Cyclization | 75 | 98 | High |
| Pellizzari Reaction | 62 | 95 | Moderate |
| Oxidative Coupling | 40 | 85 | Low |
Diacylhydrazine cyclization outperforms other methods in yield and scalability, though it requires stringent anhydrous conditions. The Pellizzari reaction offers modularity for derivative synthesis but depends on nitrile availability .
Q & A
Q. What are the most reliable synthetic routes for 5-(3-fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of thiosemicarbazides or through nucleophilic substitution of pre-functionalized triazole precursors. For example, fluorophenyl and tolyl substituents are typically introduced via Suzuki coupling or direct alkylation under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Optimization of reaction time (5–12 hours) and temperature (80–120°C) is critical to achieving yields above 70%, as excessive heat may lead to dehalogenation or ring decomposition .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this triazole derivative?
Methodological Answer: A combination of H/C NMR (to verify aromatic substituents and triazole ring protons), FT-IR (for thiol or thione functional groups), and high-resolution mass spectrometry (HRMS) is mandatory. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. For crystalline samples, single-crystal X-ray diffraction provides definitive confirmation of regiochemistry and stereoelectronic effects .
Q. How do the electron-withdrawing (3-fluorophenyl) and electron-donating (m-tolyl) groups influence the compound’s electronic properties?
Methodological Answer: The 3-fluorophenyl group enhances electrophilicity at the triazole core via inductive effects, while the m-tolyl group contributes steric bulk and moderate electron donation. Computational methods (DFT calculations) can map charge distribution, and UV-Vis spectroscopy can correlate substituent effects with shifts in polar solvents .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Variation of substituents : Replace m-tolyl with para-substituted aryl groups to assess steric vs. electronic contributions.
- Bioisosteric replacement : Substitute the triazole ring with tetrazole or imidazole to modulate binding affinity.
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .
Q. What experimental and computational approaches are used to predict off-target interactions and toxicity?
Methodological Answer:
- In silico screening : Use PASS Online or SwissTargetPrediction to identify potential off-targets (e.g., cytochrome P450 enzymes).
- Proteome-wide docking : Combine AutoDock Vina with molecular dynamics simulations to assess binding promiscuity.
- In vitro toxicity panels : Test against HEK293 (renal) and HepG2 (hepatic) cell lines to gauge cytotoxicity .
Q. How do solvent polarity and pH affect the compound’s solubility and aggregation behavior in aqueous media?
Methodological Answer:
- Determine logP values via shake-flask or HPLC methods to quantify hydrophobicity.
- Conduct dynamic light scattering (DLS) to detect aggregation at physiological pH (7.4).
- Use co-solvents (e.g., PEG 400) or cyclodextrin encapsulation to improve aqueous solubility for biological assays .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in triazole derivative studies?
Methodological Answer:
Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?
Methodological Answer:
- Standardize starting materials (e.g., HPLC-pure precursors).
- Implement process analytical technology (PAT) for real-time monitoring of reaction progress.
- Optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Unique Properties and Applications
Q. What distinguishes 5-(3-fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole from other triazole derivatives in terms of chemical reactivity?
Methodological Answer: The juxtaposition of fluorine (strong electronegativity) and methyl (steric hindrance) groups creates a unique electronic environment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
